4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine
Overview
Description
4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C15H18N4 and its molecular weight is 254.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 254.153146591 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structure-Activity Relationship Studies
A series of 2-aminopyrimidines were synthesized as ligands for the histamine H4 receptor, with SAR studies leading to compounds showing potent in vitro activity and anti-inflammatory effects in animal models. These studies highlighted the potential of H4R antagonists in pain management, demonstrating the importance of optimizing the pyrimidine core and substituents for enhanced biological activity (Altenbach et al., 2008).
Anticancer and Anti-5-lipoxygenase Activity
Novel pyrazolopyrimidine derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The structural modifications led to compounds with significant activity, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Nonlinear Optical Applications
The study of thiopyrimidine derivatives revealed their promising applications in nonlinear optics (NLO), with DFT/TDDFT analysis showing significant NLO properties. These findings indicate the potential use of pyrimidine derivatives in optoelectronic applications (Hussain et al., 2020).
Anti-anoxic Activity
Research into novel 4-(3-nitrophenyl)pyridine and pyrimidine derivatives revealed compounds with significant anti-anoxic activity in mice, highlighting the therapeutic potential of these molecules in cerebral protection (Kuno et al., 1993).
Cholinesterase and Aβ-aggregation Inhibition
2,4-Disubstituted pyrimidine derivatives were synthesized and identified as dual inhibitors of cholinesterase and amyloid-β aggregation, offering a novel approach for Alzheimer's disease therapy. These compounds demonstrated potent inhibitory activity and selectivity, suggesting their potential as therapeutic agents (Mohamed et al., 2011).
Antibacterial Activity
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity showcased a new class of antimicrobial agents. This research emphasizes the utility of pyrimidine derivatives in developing new antimicrobial treatments (Rostamizadeh et al., 2013).
Properties
IUPAC Name |
4-methyl-6-(4-phenylpiperazin-1-yl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-13-11-15(17-12-16-13)19-9-7-18(8-10-19)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWDDIRPVYUHMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.